4-Nitro-2-(trifluoromethyl)benzoyl chloride
Description
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(13(15)16)3-6(5)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLENXPZKYQCBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Trifluoromethylbenzoic Acid Derivatives
A widely reported route begins with the nitration of 2-(trifluoromethyl)benzoic acid. In one protocol, concentrated sulfuric and nitric acids are employed under controlled temperatures (20–25°C) to introduce the nitro group at the para position. The resulting 4-nitro-2-(trifluoromethyl)benzoic acid is subsequently treated with thionyl chloride (SOCl₂) under reflux to yield the target acyl chloride. Gas chromatographic analysis of the final product confirms a purity exceeding 95%, though yields are often unspecified in public disclosures.
Alternative Pathways via Benzonitrile Intermediates
A modified approach involves 2-trifluoromethylbenzonitrile as the starting material. Nitration with fuming nitric acid at 0–5°C produces 4-nitro-2-(trifluoromethyl)benzonitrile, which is hydrolyzed to the corresponding benzoic acid using aqueous sulfuric acid (65% v/v) at reflux. Subsequent chlorination with SOCl₂ and catalytic dimethylformamide (DMF) achieves near-quantitative conversion to the acyl chloride. Nuclear magnetic resonance (NMR) data (δ 8.36 ppm, singlet, 1H; δ 8.15–8.06 ppm, doublets, 2H) corroborate the structure.
Halogen Exchange Reactions
Fluorination of Trichloromethylbenzoyl Chlorides
U.S. Patent 4,500,471 discloses a halogen exchange method wherein 4-trichloromethylbenzoyl chloride reacts with anhydrous hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) at 60–75°C. This exothermic process substitutes chlorine atoms with fluorine, yielding a mixture of 4-trifluoromethylbenzoyl chloride (55%) and 4-trifluoromethylbenzoyl fluoride (35%). Prolonged reaction times or excess HF favor the fluoride byproduct, necessitating careful stoichiometric control.
Catalytic Considerations and Byproduct Management
The catalytic role of SbCl₅ involves facilitating chlorine-fluorine exchange through intermediate coordination complexes. Side products, including mixed fluorochloro derivatives (<10%), are minimized by maintaining HF flow rates below 0.5 mL/min. Post-reaction purification via fractional distillation isolates the desired chloride, though scale-up challenges persist due to HF’s corrosive nature and stringent safety requirements.
Multi-Step Synthesis via Grignard Intermediates
Methyl Iodide-Mediated Trifluoromethylation
A three-step sequence starts with nitration of 2-bromobenzoic acid, followed by trifluoromethylation using methyl iodide (CH₃I) and magnesium in tetrahydrofuran (THF). The Grignard reagent generated in situ reacts with the nitro intermediate at 50°C under inert atmosphere, introducing the CF₃ group. Final chlorination with SOCl₂ completes the synthesis. While this route offers flexibility in substituent positioning, the use of pyrophoric Grignard reagents complicates industrial adoption.
Regioselectivity Challenges
Competing ortho/para nitration products necessitate careful temperature modulation. Cooling the nitration step to 20°C suppresses ortho-byproduct formation (<5%), as confirmed by high-performance liquid chromatography (HPLC).
Direct Nitration of Pre-Functionalized Benzoyl Chlorides
Nitro Group Introduction Post-Chlorination
Chinese Patent CN103304480A details the direct nitration of 2-(trifluoromethyl)benzoyl chloride using nitric acid (90%) in dichloromethane at −10°C. This one-pot method achieves 85% conversion to the 4-nitro derivative, with residual starting material removed via silica gel chromatography. However, over-nitration at elevated temperatures remains a limitation, requiring precise cryogenic control.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
4-Nitro-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common reagents used in these reactions include thionyl chloride, nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Biology: The compound is used in the derivatization of biological molecules for analytical purposes.
Medicine: It is involved in the synthesis of potential drug candidates and pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is the basis for its use in the synthesis of various derivatives . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The reactivity and stability of benzoyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The combination of -NO₂ and -CF₃ in the target compound creates a synergistic electron-deficient aromatic ring, enhancing its acylating power compared to analogs with single EWGs (e.g., 4-(trifluoromethyl)benzoyl chloride) .
- Substituent Position : Para-substituted EWGs (e.g., -CF₃ in 4-(trifluoromethyl)benzoyl chloride) are less sterically hindered than ortho-substituted groups, but ortho-substituents (e.g., -CF₃ in the target compound) increase steric hindrance while maintaining high reactivity .
Reactivity in Fluorination Reactions
A study using off-line $^{19}\text{F}$ NMR demonstrated that benzoyl chlorides with para-substituted EWGs undergo rapid fluorination. For example:
- 4-Nitrobenzoyl chloride : Quantitative conversion to acyl fluoride in <10 minutes.
- 4-(Trifluoromethyl)benzoyl chloride : Similar rapid conversion.
- 4-Methoxybenzoyl chloride : Required 620 minutes due to the electron-donating methoxy group .
The target compound’s -NO₂ and -CF₃ groups likely accelerate fluorination, though direct kinetic data is unavailable.
Biological Activity
4-Nitro-2-(trifluoromethyl)benzoyl chloride, also known as 2-nitro-4-trifluoromethylbenzoyl chloride (CAS No. 81108-81-8), is a compound with significant biological implications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₃ClF₃NO₃
- Molecular Weight : 253.56 g/mol
- Boiling Point : Not available
- Log P (octanol-water partition coefficient) : Varies from 1.42 to 4.14 depending on the method used for calculation, indicating moderate lipophilicity .
Biological Activity Overview
This compound exhibits several notable biological activities:
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Protein-Ligand Interactions : The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially influencing enzymatic activities and cellular signaling pathways .
- Metabolite Formation : As observed in metabolic studies, the compound undergoes transformations that yield active metabolites capable of exerting biological effects .
Case Study 1: Nitisinone Treatment
A study conducted on children with tyrosinemia type I highlighted the identification of this compound as a significant metabolite using NMR spectroscopy. The findings indicated that monitoring this metabolite could aid in optimizing therapeutic doses of nitisinone .
| Patient ID | Dose (mg/kg/day) | Metabolites Detected |
|---|---|---|
| 1 | 0.72 | NTBC, NTBC-OH |
| 2 | 0.72 | NTBC, NTBC-OH |
| 5 | 1.00 | NTBC, NTBC-OH |
Case Study 2: Enzyme Inhibition Profiles
Research into the inhibition profile of related compounds has shown that similar benzoyl chlorides can significantly affect cytochrome P450 enzyme activities. This suggests that this compound may have implications in drug-drug interactions and pharmacotherapy adjustments .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-nitro-2-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves converting the corresponding benzoic acid derivative to the acyl chloride. Key reagents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], often with catalytic N,N-dimethylformamide (DMF) to activate the reaction. For example, refluxing 4-nitro-2-(trifluoromethyl)benzoic acid with SOCl₂ in dichloromethane (DCM) at 50°C for 4–12 hours yields the acyl chloride after solvent removal .
- Critical Factors : Temperature control (0–50°C), solvent selection (e.g., benzene vs. DCM), and stoichiometric ratios of reagents significantly affect reaction efficiency. Higher temperatures may accelerate side reactions, such as nitro group decomposition .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : NMR is critical for verifying the trifluoromethyl group (δ ≈ -60 to -65 ppm). NMR should show aromatic protons adjacent to electron-withdrawing groups (e.g., δ 8.5–9.0 ppm for nitro-substituted protons) .
- FT-IR : A strong carbonyl stretch near 1770–1800 cm⁻¹ confirms the acyl chloride functionality .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 255 for C₈H₃ClF₃NO₃⁺) validate the molecular formula .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, moisture-resistant containers. The compound is hygroscopic and prone to hydrolysis, forming the corresponding carboxylic acid. Avoid exposure to amines or alcohols, which may trigger nucleophilic acyl substitution .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insight : The trifluoromethyl (-CF₃) and nitro (-NO₂) groups synergistically activate the acyl chloride toward nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. Computational studies (e.g., DFT calculations) suggest that the meta-directing effects of -CF₃ and -NO₂ stabilize transition states in amidation or esterification reactions .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-nitrobenzoyl chloride) using kinetic assays. For example, monitor the formation of amides via HPLC under standardized conditions .
Q. What strategies mitigate side reactions (e.g., hydrolysis or Friedel-Crafts acylation) during synthetic applications?
- Preventive Measures :
- Solvent Choice : Use anhydrous aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.
- Catalyst Optimization : Avoid Lewis acids like AlCl₃ in Friedel-Crafts-prone environments. Instead, employ milder catalysts (e.g., Hünig’s base) for controlled reactivity .
- Workup Protocols : Quench excess acyl chloride with cold aqueous NaHCO₃ immediately post-reaction to isolate products before degradation .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Case Study : Discrepancies in melting points (e.g., 85°C vs. 95°C) may arise from polymorphic forms or impurities.
- Resolution : Recrystallize the compound from hexane/ethyl acetate and characterize via differential scanning calorimetry (DSC) to identify polymorphs .
- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm peak assignments .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Scale-Up Issues : Exothermic reactions with SOCl₂ require precise temperature control to avoid runaway side reactions.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
